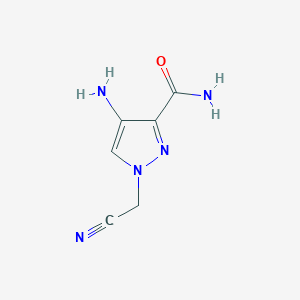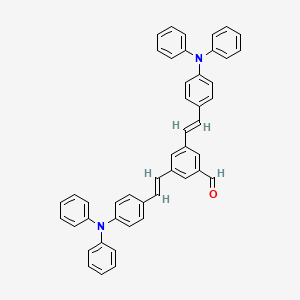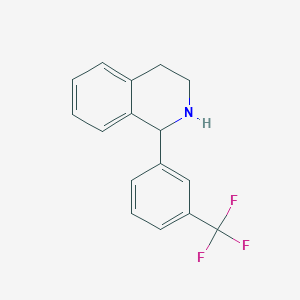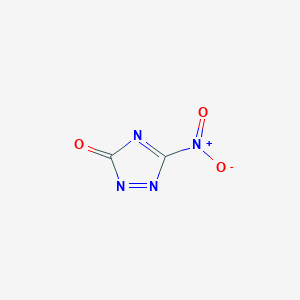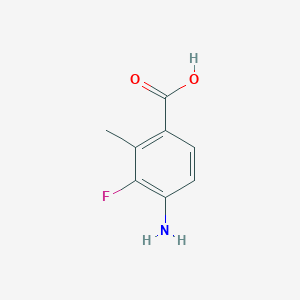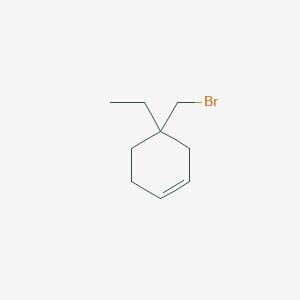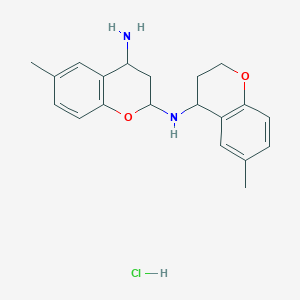
6-Methyl-N2-(6-methylchroman-4-yl)chroman-2,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-N2-(6-methylchroman-4-yl)chroman-2,4-diamine hydrochloride is a synthetic compound that belongs to the chroman family. Chromans are heterocyclic compounds known for their diverse biological activities and are often used as building blocks in medicinal chemistry . This particular compound is characterized by the presence of two chroman rings, each substituted with a methyl group, and a diamine functionality.
Preparation Methods
The synthesis of 6-Methyl-N2-(6-methylchroman-4-yl)chroman-2,4-diamine hydrochloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chroman core, followed by the introduction of the diamine group. Common reagents used in these reactions include aldehydes, amines, and various catalysts. The reaction conditions may involve heating, stirring, and the use of solvents such as ethanol or methanol . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
6-Methyl-N2-(6-methylchroman-4-yl)chroman-2,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Methyl-N2-(6-methylchroman-4-yl)chroman-2,4-diamine hydrochloride has various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-N2-(6-methylchroman-4-yl)chroman-2,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
6-Methyl-N2-(6-methylchroman-4-yl)chroman-2,4-diamine hydrochloride can be compared with other similar compounds, such as:
Chroman-4-one: Known for its diverse biological activities, including anticancer and antioxidant properties.
Chroman-2,4-diamine: Similar in structure but lacks the methyl substitution.
6-Methylchroman-4-ylamine: Contains only one chroman ring and a single amine group. The uniqueness of this compound lies in its dual chroman structure and diamine functionality, which may contribute to its distinct biological activities.
Properties
Molecular Formula |
C20H25ClN2O2 |
|---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
6-methyl-2-N-(6-methyl-3,4-dihydro-2H-chromen-4-yl)-3,4-dihydro-2H-chromene-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C20H24N2O2.ClH/c1-12-4-6-19-14(9-12)16(21)11-20(24-19)22-17-7-8-23-18-5-3-13(2)10-15(17)18;/h3-6,9-10,16-17,20,22H,7-8,11,21H2,1-2H3;1H |
InChI Key |
ADFNNNRCQKATKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCC2NC3CC(C4=C(O3)C=CC(=C4)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


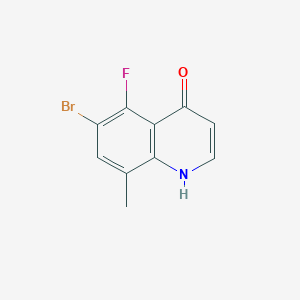
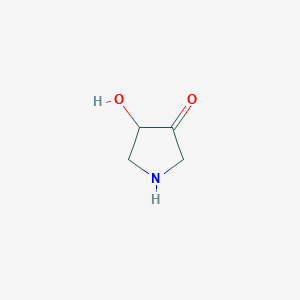
![1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13145442.png)
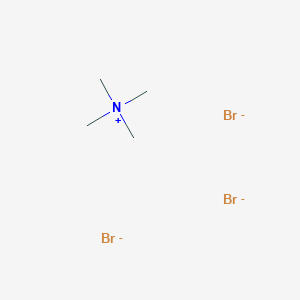
![tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B13145467.png)

![3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13145476.png)
